(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
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Overview
Description
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a chloropyridine ring, a piperazine ring substituted with a methylimidazole group, and a methanone linkage, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a methylimidazole group. The final step involves the formation of the methanone linkage through a condensation reaction, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone: shares similarities with other piperazine derivatives and chloropyridine compounds.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: This compound has a similar aromatic structure but different functional groups, leading to distinct chemical properties and applications.
1,3,5-Triamino-2,4,6-trinitrobenzene: Another compound with a similar aromatic core but different substituents, used in different industrial applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13(21)11-2-3-12(15)17-10-11/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFWUWYUTWAJBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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